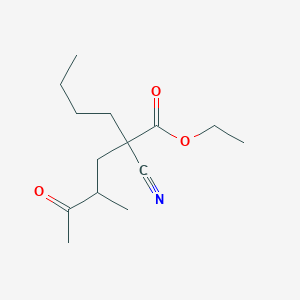![molecular formula C16H21FN2O2 B14315186 N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide CAS No. 106433-45-8](/img/structure/B14315186.png)
N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a fluorobenzoyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 4-fluorobenzoyl chloride and a suitable base.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to certain enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethyl}acetamide
Propiedades
Número CAS |
106433-45-8 |
|---|---|
Fórmula molecular |
C16H21FN2O2 |
Peso molecular |
292.35 g/mol |
Nombre IUPAC |
N-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C16H21FN2O2/c1-12(20)18-8-11-19-9-6-14(7-10-19)16(21)13-2-4-15(17)5-3-13/h2-5,14H,6-11H2,1H3,(H,18,20) |
Clave InChI |
ATMGQEXLLGMGKE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCN1CCC(CC1)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphoryl}propanoic acid](/img/structure/B14315106.png)




![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)

![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)






